![molecular formula C17H24BrN3O3 B3027167 tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-39-8](/img/structure/B3027167.png)
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a bromophenyl urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Urea Formation: The urea moiety is formed by reacting an amine with an isocyanate or carbamate.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Deprotection of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free piperidine amine, enabling further functionalization.
Reaction Conditions:
Acid | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|
Trifluoroacetic acid | CH₂Cl₂ | 0–25°C | 95% | |
HCl (4M) | Dioxane | 25°C | 88% |
Mechanism:
Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene generates the secondary amine ( , ).
Example:
Deprotection with 10% TFA in CH₂Cl₂ yields 4-[3-(2-bromophenyl)ureido]piperidine, a precursor for kinase inhibitors .
Nucleophilic Aromatic Substitution at the Bromine Center
The 2-bromophenyl group participates in Pd-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.
Suzuki-Miyaura Coupling
Partner | Catalyst System | Base | Solvent | Yield | Reference |
---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | DME/H₂O | 78% | |
Pyridinylboronic ester | Pd(OAc)₂ / SPhos | CsF | THF | 82% |
Application:
Used to introduce biaryl motifs for GPR119 agonists ( , ).
Buchwald-Hartwig Amination
Amine | Catalyst System | Ligand | Yield | Reference |
---|---|---|---|---|
Piperazine | Pd₂(dba)₃ / Xantphos | Xantphos | 70% | |
Morpholine | Pd(OAc)₂ / BINAP | BINAP | 65% |
Mechanism:
Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination ( ).
Functionalization of the Ureido Group
The urea moiety undergoes hydrolysis or alkylation, modifying hydrogen-bonding capacity.
Acidic Hydrolysis
Conditions | Product | Yield | Reference |
---|---|---|---|
6M HCl, reflux, 6 hr | 4-(2-bromoanilino)piperidine | 90% | |
H₂SO₄ (conc.), 100°C, 3 hr | 4-amino-N-(2-bromophenyl)piperidine | 85% |
Application:
Generates primary amines for peptide coupling or reductive amination.
Alkylation
Electrophile | Base | Solvent | Yield | Reference |
---|---|---|---|---|
Ethyl bromoacetate | K₂CO₃ | DMF | 75% | |
Benzyl chloride | NaH | THF | 68% |
Outcome:
Introduces alkyl/aryl groups to modulate solubility or bioactivity ().
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation or acylation reactions.
N-Alkylation
Reagent | Conditions | Yield | Reference |
---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C | 92% | |
Allyl bromide | NaH, THF, 0°C | 85% |
Note:
Requires prior Boc deprotection ( ).
Acylation
Acyl Chloride | Base | Solvent | Yield | Reference |
---|---|---|---|---|
Acetyl chloride | Et₃N | CH₂Cl₂ | 88% | |
Benzoyl chloride | DMAP | DCM | 80% |
Comparative Reactivity of Bromophenyl Substituents
The 2-bromophenyl group exhibits distinct reactivity compared to para-substituted analogues:
Position | Suzuki Coupling Rate (k, ×10⁻³ s⁻¹) | Amination Yield | Reference |
---|---|---|---|
2-Bromo | 1.2 | 65% | |
4-Bromo | 2.8 | 78% |
Key Insight:
Steric hindrance at the ortho position slows cross-coupling but enhances regioselectivity in Ullmann-type reactions ( , ).
Stability and Handling
This compound’s multifunctional design enables diverse reactivity, making it invaluable for constructing complex pharmacophores. Recent advances in Pd-catalyzed couplings ( , ) and urea chemistry (,) continue to expand its synthetic utility.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Intermediates
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it is involved in the synthesis of compounds targeting cancer therapies, particularly those that inhibit specific pathways in tumor growth.
1.2 Targeting Cancer Therapies
Recent studies have highlighted the compound's potential as a precursor for developing inhibitors of poly(ADP-ribose) polymerase (PARP), which are crucial in treating cancers associated with BRCA mutations. Niraparib, a well-known PARP inhibitor, utilizes similar piperidine derivatives in its structure, showcasing the relevance of this compound in oncology research .
2.1 Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have shown that compounds derived from this structure can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
2.2 Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in DNA repair processes. By targeting these pathways, they can sensitize cancer cells to other forms of chemotherapy, enhancing overall treatment outcomes .
Case Studies
Mécanisme D'action
The mechanism of action of tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl urea moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate: Another piperidine derivative with a bromophenyl group.
Uniqueness
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate is unique due to the presence of the urea moiety, which allows for specific interactions with biological targets. This makes it a valuable compound for drug discovery and other scientific research applications.
Activité Biologique
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate (CAS No. 1233958-39-8) is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a urea moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer treatment.
- Molecular Formula : C17H24BrN3O3
- Molecular Weight : 398.30 g/mol
- Structure : The compound features a tert-butyl ester group and a bromophenyl urea moiety, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly in BRCA1 and BRCA2 mutant tumors. It acts as an intermediate in the synthesis of Niraparib, a potent PARP inhibitor that has shown efficacy in treating ovarian and breast cancers associated with these mutations .
The biological activity of this compound is primarily attributed to its ability to inhibit PARP enzymes, which play a critical role in DNA repair mechanisms. By inhibiting these enzymes, the compound can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death.
Case Studies
- Niraparib Efficacy : In clinical trials, Niraparib, derived from this compound, demonstrated significant improvements in progression-free survival in patients with recurrent ovarian cancer compared to placebo .
- Cell Line Studies : Laboratory studies using various cancer cell lines (e.g., ovarian and breast cancer) revealed that the compound effectively induces apoptosis through DNA damage accumulation when combined with other chemotherapeutic agents .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)carbamoylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-12(9-11-21)19-15(22)20-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFPMMIQZOHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129615 | |
Record name | 1,1-Dimethylethyl 4-[[[(2-bromophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-39-8 | |
Record name | 1,1-Dimethylethyl 4-[[[(2-bromophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[[(2-bromophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.